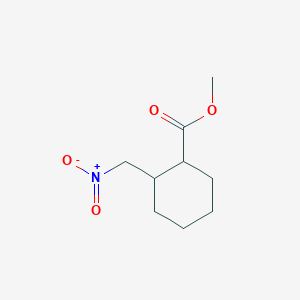
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate is an organic compound with the molecular formula C13H20N2O3. It is a derivative of carbamate, featuring a tert-butyl group, an aminophenoxy group, and an isopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenol and isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl alcohol with phosgene or a similar reagent.
Reaction with 4-aminophenol: The tert-butyl carbamate is then reacted with 4-aminophenol in the presence of a base such as sodium hydroxide to form the intermediate compound.
Addition of isopropyl chloroformate: Finally, isopropyl chloroformate is added to the reaction mixture to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: New compounds with different functional groups replacing the amino group.
Scientific Research Applications
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure but without the isopropyl group.
Tert-butyl 2-(4-hydroxyphenoxy)ethylcarbamate: Similar structure with a hydroxy group instead of an amino group.
Isopropyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure with an isopropyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate is unique due to the presence of both tert-butyl and isopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it distinct from other similar compounds and useful in various specialized applications.
Properties
Molecular Formula |
C16H26N2O3 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-aminophenoxy)ethyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H26N2O3/c1-12(2)18(15(19)21-16(3,4)5)10-11-20-14-8-6-13(17)7-9-14/h6-9,12H,10-11,17H2,1-5H3 |
InChI Key |
XGCOGPOBHMWAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=CC=C(C=C1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzothiazol-6-ol](/img/structure/B8394614.png)







![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde](/img/structure/B8394674.png)




